(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol
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Overview
Description
(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group and a bromine atom on a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol typically involves the bromination of 2-methoxyphenyl ethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to ensure the selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-bromoacetophenone.
Reduction: Formation of 2-methoxyphenylethanol.
Substitution: Formation of various substituted phenyl ethanol derivatives.
Scientific Research Applications
(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of the methoxy and bromine groups allows it to participate in various biochemical pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Methoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
(1R)-1-(2-Bromophenyl)ethanol: Lacks the methoxy group, affecting its solubility and reactivity.
(1R)-1-(2-Methoxy-4-bromophenyl)ethanol: The bromine atom is positioned differently, leading to variations in reactivity and applications.
Uniqueness
(R)-1-(5-Bromo-2-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy and bromine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI Key |
WNRYFLFXINLLKQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Br)OC)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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